Bis(2-aminoethyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethyl) oxalate is an organic compound with the chemical formula C6H14N4O4 It is a derivative of oxalic acid and contains two aminoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-aminoethyl) oxalate can be synthesized through the reaction of oxalic acid with 2-aminoethanol. The reaction typically involves the following steps:
Reaction of Oxalic Acid with 2-Aminoethanol: Oxalic acid is reacted with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-aminoethyl) oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamides or oxalamides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxamides or oxalamides.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-aminoethyl) oxalate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of bis(2-aminoethyl) oxalate involves its ability to form stable complexes with metal ions. The amino groups can coordinate with metal ions, forming chelates that are stable and soluble in various solvents. This property makes it useful in applications such as metal ion sequestration and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: Similar in structure but lacks the oxalate group.
Oxalic Acid: Contains the oxalate group but lacks the aminoethyl groups.
Bis(2-aminoethyl)amine: Similar but does not contain the oxalate group.
Uniqueness
Bis(2-aminoethyl) oxalate is unique due to the presence of both aminoethyl and oxalate groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C6H12N2O4 |
---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
bis(2-aminoethyl) oxalate |
InChI |
InChI=1S/C6H12N2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4,7-8H2 |
InChI-Schlüssel |
SZQUQKOJIUZWPR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)C(=O)OCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.